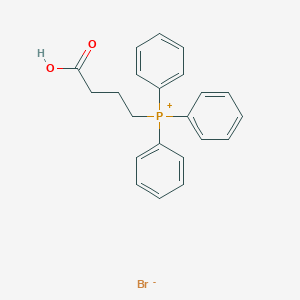
(3-Carboxypropyl)triphenylphosphonium bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (3-Carboxypropyl)triphenylphosphonium bromide and related compounds often involves the reaction of triphenylphosphine with appropriate brominated precursors. For example, the synthesis and characterization of 1,3-propanediylbis(triphenylphosphonium) dibromide and its mono tribromide variant have been demonstrated, showcasing the compound's potential as a brominating agent for double bonds and phenolic rings due to its thermal and physicochemical stability, non-toxicity, and high yield in comparison to liquid bromine (Nokhbeh et al., 2020).
Molecular Structure Analysis
The molecular structure of (3-Carboxypropyl)triphenylphosphonium bromide has been elucidated through X-ray diffraction analysis. Studies have shown that such compounds can form dimer associates in their crystalline state, facilitated by intermolecular interactions like Br···Br and O···H–O hydrogen bonds, indicating a complex crystal packing structure (Kazheva et al., 2003).
Chemical Reactions and Properties
(3-Carboxypropyl)triphenylphosphonium bromide participates in various chemical reactions, including bromination of double bonds and phenolic rings. Its utility as a brominating agent highlights its reactive nature and effectiveness in organic synthesis processes (Nokhbeh et al., 2020).
Physical Properties Analysis
The compound exhibits good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and tetrahydrofuran. This solubility profile suggests its versatility in various chemical reactions and processes. Additionally, its crystalline form has been studied through single crystal X-ray diffraction, providing detailed insights into its molecular and crystal structure (Nokhbeh et al., 2020).
Chemical Properties Analysis
The chemical reactivity of (3-Carboxypropyl)triphenylphosphonium bromide, particularly its role as a brominating agent, is a key aspect of its chemical properties. Its ability to efficiently brominate double bonds and phenolic rings underlines its importance in organic synthesis. The process benefits from the compound's stability, high yield, and non-toxic nature compared to traditional brominating agents (Nokhbeh et al., 2020).
Applications De Recherche Scientifique
They are useful for the synthesis of various organic compounds. For instance, the preparation of pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts was discussed by Moorhoff (1997) in the context of developing new protecting groups for alkyl 4-halo-3-oxobutanoates (Moorhoff, 1997).
These compounds have potential in drug synthesis, especially for stereo selectivity. Li Fang-shi (2008) synthesized ylide(4-carboxybutyl)triphenylphosphonium bromide, demonstrating its utility in this field (Li Fang-shi, 2008).
In the field of photovoltaics, carboxystyryl end-functionalized poly(3-hexylthiophene)/TiO2 hybrids have shown promise for improving miscibility between poly(3-hexylthiophene) and TiO2 nanoparticles, as reported by Boon et al. (2012) (Boon et al., 2012).
The formation of (2,5-dihydro-1H-pyrazol-3-yl)triphenylphosphonium bromides by reacting (E)-(3-Aryl-3-oxoprop-1-en-1-yl)triphenylphosphonium bromides with arylhydrazines was studied by Khachikyan et al. (2019), indicating their potential in organic chemistry (Khachikyan et al., 2019).
For waste management, TPPB (Tetraphenylphosphonium bromide) has been effective in removing technetium from radioactive waste streams, as researched by Aldridge et al. (2007) (Aldridge et al., 2007).
In medicinal chemistry, isoindolylalkylphosphonium salts, particularly those with a triarylphosphonium halide moiety, have shown significant antitumor activity, as investigated by Dubois et al. (1978) (Dubois et al., 1978).
Mécanisme D'action
Target of Action
The primary target of (3-Carboxypropyl)triphenylphosphonium bromide is cancer cells , specifically liver carcinoma cells . The compound shows selectivity-toxicity among cancer cell lines and normal cells .
Mode of Action
(3-Carboxypropyl)triphenylphosphonium bromide interacts with its targets by inhibiting cell migration in HepG2 cells . It also alters the reactive oxygen species (ROS) level and mitochondrial transmembrane potential (Δψm) . Furthermore, it regulates the secretion of tumor necrosis factor α (TNF-α) and vascular endothelial growth factor (VEGF) .
Biochemical Pathways
The compound affects the cell cycle, causing a delay in the S phase . This alteration in the cell cycle, combined with changes in ROS and Δψm levels, leads to the inhibition of tumor growth . The regulation of TNF-α and VEGF secretion also plays a role in the compound’s antitumor activity .
Pharmacokinetics
The compound is soluble in water and ethanol , which may influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the effective inhibition of tumor growth in H22-bearing mice in vivo . It also significantly inhibits cell migration in HepG2 cells in vitro .
Action Environment
The compound is hygroscopic , suggesting that moisture in the environment could affect its stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-carboxypropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJKVMGJABKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443905 | |
| Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carboxypropyl)triphenylphosphonium bromide | |
CAS RN |
17857-14-6 | |
| Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

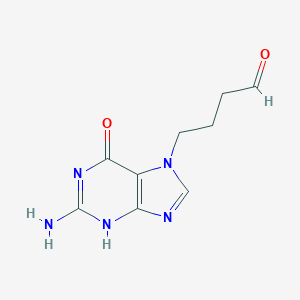

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
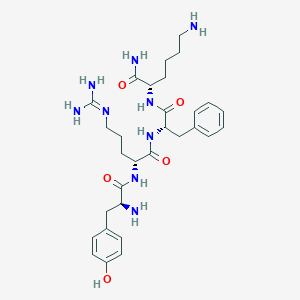
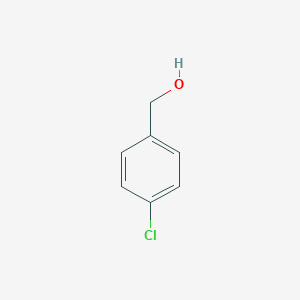




![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)
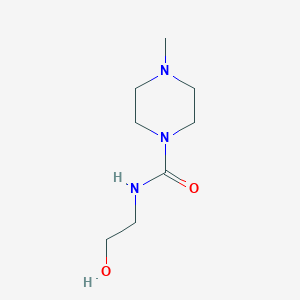
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

